molecular formula C8H6Cl2N4 B3142254 2,4-Dichloro-6,7-dimethylpteridine CAS No. 500692-39-7

2,4-Dichloro-6,7-dimethylpteridine

Cat. No.: B3142254
CAS No.: 500692-39-7
M. Wt: 229.06 g/mol
InChI Key: VJWDGZCTLXDUAK-UHFFFAOYSA-N
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Description

2,4-Dichloro-6,7-dimethylpteridine is an organic compound with the chemical formula C8H6Cl2N4. It is a solid substance that typically appears as white crystals or powder. This compound is primarily used as an intermediate in organic synthesis and can also serve as a reagent in biological research .

Preparation Methods

The synthesis of 2,4-Dichloro-6,7-dimethylpteridine involves the reaction of appropriate starting materials under specific conditions. One common method includes the chlorination of 6,7-dimethylpteridine. The reaction is typically carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, followed by purification to obtain the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2,4-Dichloro-6,7-dimethylpteridine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-Dichloro-6,7-dimethylpteridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6,7-dimethylpteridine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the presence of functional groups. The pathways involved in its action are typically related to its ability to form stable complexes with metal ions or other biomolecules .

Comparison with Similar Compounds

2,4-Dichloro-6,7-dimethylpteridine can be compared with other pteridine derivatives, such as:

    6,7-Dimethylpteridine: Lacks the chlorine substituents, resulting in different reactivity and applications.

    2,4-Dichloropteridine: Similar structure but without the methyl groups, affecting its chemical properties and uses.

    6,7-Dichloropteridine:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,4-dichloro-6,7-dimethylpteridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N4/c1-3-4(2)12-7-5(11-3)6(9)13-8(10)14-7/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJWDGZCTLXDUAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C(=N1)C(=NC(=N2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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